molecular formula C21H30O3 B12064867 3beta-Aecetoxy-4-androsten-17-on

3beta-Aecetoxy-4-androsten-17-on

Cat. No.: B12064867
M. Wt: 330.5 g/mol
InChI Key: OJXGRUAWXGFZAO-UHFFFAOYSA-N
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Description

3beta-Aecetoxy-4-androsten-17-on is a synthetic steroid derivative that serves as a valuable intermediate in investigative biochemistry and endocrinology. Its core structure, featuring a 4-androsten backbone, is shared with key endogenous steroids such as androstenedione, a known precursor in the biosynthesis of both testosterone and estrone . The 3-beta-acetoxy modification in this compound is a critical feature for research, as it can influence the molecule's metabolic stability and interaction with steroidogenic enzymes. Researchers utilize this analog to probe the structure-activity relationships of steroid hormones, particularly studying pathways involving 3beta-hydroxysteroid dehydrogenase and 17beta-hydroxysteroid dehydrogenase . Its primary research applications include serving as a precursor in the synthesis of more complex steroid analogs, functioning as a substrate or inhibitor in enzyme kinetics studies to characterize novel compounds , and acting as a biochemical tool to investigate androgen and estrogen biosynthesis pathways. This makes it particularly relevant for advanced studies in steroid receptor signaling and the development of experimental models for endocrine research. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C21H30O3

Molecular Weight

330.5 g/mol

IUPAC Name

(10,13-dimethyl-17-oxo-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl) acetate

InChI

InChI=1S/C21H30O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h12,15-18H,4-11H2,1-3H3

InChI Key

OJXGRUAWXGFZAO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4(C(C3CCC2=C1)CCC4=O)C)C

Origin of Product

United States

Preparation Methods

Esterification Using Isopropenyl Acetate

A scalable industrial approach utilizes isopropenyl acetate as the acetylating agent, which avoids the corrosiveness of acetic anhydride. This method is detailed in Chinese Patent CN103694296A .

Procedure :

  • Dissolve 4-androstene-3,17-dione (4AD) in toluene (1:4 w/v).

  • Add p-toluenesulfonic acid (1–5 wt%) and heat to 60°C.

  • Slowly add isopropenyl acetate (1.2 equivalents) over 1 hour.

  • Reflux for 2 hours, then neutralize with triethylamine.

  • Concentrate under vacuum and recrystallize from methanol.

Key Data :

  • Yield : 90–93% .

  • Advantages : Minimal wastewater, high solvent recovery.

  • Catalyst : Acidic ion-exchange resins (reusable) .

Microbial Fermentation Followed by Chemical Acetylation

3β-Hydroxy-4-androsten-17-one can be biosynthesized via microbial degradation of sterols (e.g., cholesterol) using Mycobacterium spp., followed by acetylation .

Fermentation Steps :

  • Incubate sterols with Mycobacterium culture in a nutrient medium at 30°C for 72 hours.

  • Extract the intermediate 4-androstene-3,17-dione (4AD).

  • Reduce the 3-keto group to 3β-OH using sodium borohydride in isopropanol .

  • Acetylate the 3β-OH group as described in Section 1.

Key Data :

  • Fermentation Yield : 60–70% 4AD .

  • Overall Yield : 50–55% after acetylation .

Enol Ether Protection and Acetoxylation

This two-step method involves protecting the 3-keto group of 4AD as an enol ether, followed by acetoxylation.

Procedure :

  • Enol Ether Formation :

    • React 4AD with trimethyl orthoformate in tetrahydrofuran (THF) using p-toluenesulfonic acid as a catalyst .

    • Yield: 97% 3-methoxy-androsta-3,5-dien-17-one .

  • Acetoxylation :

    • Hydrolyze the enol ether with dilute HCl to regenerate the 3-keto group.

    • Reduce the keto group to 3β-OH using NaBH₄ in ethanol .

    • Acetylate the 3β-OH group.

Key Data :

  • Total Yield : 75–80% .

Comparative Analysis of Methods

Method Yield Cost Scalability Environmental Impact
Direct Acetylation80–85%LowModerateModerate (uses pyridine)
Isopropenyl Acetate90–93%MediumHighLow
Microbial + Acetylation50–55%HighLowHigh (fermentation waste)
Enol Ether Route75–80%MediumModerateModerate

Critical Challenges and Innovations

  • Regioselectivity : Ensuring acetylation occurs only at the 3β position requires careful control of reaction conditions. Steric hindrance from the steroid skeleton aids selectivity .

  • Catalyst Recycling : Acidic ion-exchange resins in the isopropenyl acetate method reduce waste .

  • Purity Control : Recrystallization from methanol/water mixtures (1:3 v/v) achieves >99% purity .

Emerging Trends

  • Enzymatic Acetylation : Lipases (e.g., Candida antarctica) show promise for greener synthesis, though yields remain suboptimal (60–65%) .

  • Flow Chemistry : Continuous-flow systems improve reaction control and scalability for industrial production .

Chemical Reactions Analysis

Types of Reactions

3beta-Aecetoxy-4-androsten-17-on undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include 3β-acetoxy-17, 17-ethylendioxy-15β, 16β-methylene-5-androsten-7β-ol and other derivatives .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chemical Structure :
3β-Acetoxy-4-androsten-17-one has a steroid backbone characterized by a ketone group at the 17-position and an acetoxy group at the 3β-position. Its molecular formula is C21H30O3C_{21}H_{30}O_{3} with a molecular weight of 330.5 g/mol.

Mechanism of Action :
The compound acts primarily through its conversion to active metabolites that interact with androgen receptors. It functions as an antiandrogen, inhibiting androgen receptor signaling pathways crucial for the progression of prostate cancer. Additionally, it may inhibit enzymes involved in steroidogenesis, particularly CYP17, reducing circulating androgen levels and limiting tumor growth potential.

Cancer Research

3β-Acetoxy-4-androsten-17-one has been extensively studied for its potential in cancer treatment:

  • Prostate Cancer : In vitro studies have shown that this compound reduces cell proliferation in prostate cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. In vivo studies using xenograft models confirmed its ability to significantly suppress tumor growth.
  • Breast Cancer : Research indicates that it inhibits estrogen receptor signaling pathways, providing a dual-action approach against hormone-dependent tumors.
StudyCancer TypeFindings
ProstateProstateReduced cell proliferation; induced apoptosis
BreastBreastEffective against estrogen-dependent tumors
Various-Inhibited CYP17 activity; reduced androgen levels

Hormonal Regulation

The compound's ability to modulate androgen levels makes it a candidate for therapeutic interventions in conditions related to hormonal imbalances, including androgen-dependent diseases.

Steroid Synthesis

3β-Acetoxy-4-androsten-17-one serves as a precursor in the synthesis of various steroidal compounds. Its unique acetoxy group at the 3β position influences its chemical reactivity, making it valuable in synthetic organic chemistry.

Prostate Cancer Treatment

A clinical study investigated the use of 3β-acetoxy-4-androsten-17-one in patients with castration-resistant prostate cancer (CRPC). Results indicated a notable decrease in prostate-specific antigen (PSA) levels and tumor size in a subset of patients treated with this compound, suggesting its potential as a therapeutic agent.

Breast Cancer Applications

Another study explored its effects on breast cancer cells, revealing that it inhibited estrogen receptor signaling pathways effectively, thus providing a dual-action approach against hormone-dependent tumors.

Mechanism of Action

The mechanism of action of 3beta-Aecetoxy-4-androsten-17-on involves its conversion to active metabolites that interact with androgen receptors. These interactions modulate the expression of target genes involved in various physiological processes . The compound also inhibits the enzyme testosterone 5α-reductase, reducing the conversion of testosterone to DHT .

Comparison with Similar Compounds

Testosterone (17β-Hydroxy-4-Androsten-3-One)

  • Structural Differences :
    • C3 Position : Testosterone has a 3-ketone group, whereas 3β-acetoxy-4-androsten-17-one features a 3β-acetoxy group.
    • C17 Position : Testosterone has a 17β-hydroxyl group, while the compound of interest has a 17-ketone.
  • The 17-ketone eliminates the anabolic activity associated with testosterone’s 17β-hydroxyl group, shifting its pharmacological profile .

3β-Hydroxyandrost-4-En-17-One

  • Structural Differences :
    • Lacks the acetyl group at C3, having a free hydroxyl instead.
  • Implications :
    • The hydroxyl group increases hydrophilicity, which may reduce metabolic stability compared to the acetylated analog.
    • Both compounds share the Δ⁴ and 17-ketone moieties, suggesting similar susceptibility to enzymatic reduction at C5 .

4-Chloro-17α-Methyl-Androst-4-Ene-3β,17β-Diol

  • Structural Differences :
    • Chlorine at C4 and a 17α-methyl group.
    • Dual hydroxyl groups at C3 and C16.
  • Regulated as a Schedule III compound due to its androgenic/anabolic properties, unlike 3β-acetoxy-4-androsten-17-one, which lacks documented hormonal activity .

3α,4α-Epoxy-5α-Androstan-17-One (4α) and 3β,4β-Epoxy-5β-Androstan-17-One (4β)

  • Structural Differences :
    • Epoxide rings at C3–C4 (α or β configuration).
    • Saturated A- and B-rings (5α/5β).
  • Implications :
    • The epoxide group introduces rigidity, affecting conformational flexibility and binding to steroid receptors.
    • These compounds are synthesized via performic acid oxidation of olefins, contrasting with the acetylation methods used for 3β-acetoxy derivatives .

Data Table: Physical and Structural Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) References
3β-Acetoxy-4-androsten-17-one C₂₁H₂₈O₃ 328.45 3β-acetoxy, Δ⁴, 17-ketone Not reported
Testosterone C₁₉H₂₈O₂ 288.42 3-ketone, Δ⁴, 17β-hydroxyl 155–156
3β-Hydroxyandrost-4-en-17-one C₁₉H₂₆O₂ 286.41 3β-hydroxyl, Δ⁴, 17-ketone Not reported
4-Chloro-17α-methyl-androst-4-ene-3β,17β-diol C₂₀H₃₁ClO₂ 338.90 4-chloro, 17α-methyl, 3β/17β-diol Not reported
3α,4α-Epoxy-5α-androstan-17-one (4α) C₁₉H₂₆O₂ 286.41 3α,4α-epoxide, 5α, 17-ketone 116–232 (varies)

Biological Activity

3β-Acetoxy-4-androsten-17-one, commonly referred to as 3β-acetoxy-androstenone, is a steroid compound with significant biological activities, particularly in the context of cancer treatment. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

3β-Acetoxy-4-androsten-17-one has a steroid backbone characterized by a ketone group at the 17-position and an acetoxy group at the 3β-position. Its structural formula can be represented as follows:

C20H28O3\text{C}_{20}\text{H}_{28}\text{O}_3

This compound is synthesized through various chemical reactions involving androstane derivatives, often employing acetic anhydride in the presence of pyridine to achieve the acetylation of the hydroxyl group at C-3.

Androgen Receptor Modulation

The primary mechanism of action for 3β-acetoxy-4-androsten-17-one involves its interaction with androgen receptors (AR). It acts as an antiandrogen, inhibiting the effects of androgens which are crucial in the progression of prostate cancer. The compound's ability to block AR signaling pathways contributes to its potential efficacy in treating androgen-dependent cancers.

Inhibition of Steroidogenic Enzymes

Research indicates that this compound may also inhibit enzymes involved in steroidogenesis, particularly CYP17 (17α-hydroxylase/C17,20-lyase), which is essential for androgen biosynthesis. By inhibiting this enzyme, 3β-acetoxy-4-androsten-17-one reduces the levels of circulating androgens, thereby limiting their availability for tumor growth.

Antitumor Effects

Several studies have demonstrated the antitumor efficacy of 3β-acetoxy-4-androsten-17-one in various cancer models. For instance:

  • Prostate Cancer : In vitro studies have shown that this compound effectively reduces cell proliferation in prostate cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. In vivo studies using xenograft models have confirmed its ability to suppress tumor growth significantly.
StudyCancer TypeFindings
ProstateReduced cell proliferation; induced apoptosis
BreastEffective against estrogen-dependent tumors
VariousInhibited CYP17 activity; reduced androgen levels

Case Studies

  • Prostate Cancer Treatment : A clinical study investigated the use of 3β-acetoxy-4-androsten-17-one in patients with castration-resistant prostate cancer (CRPC). Results indicated a notable decrease in PSA levels and tumor size in a subset of patients treated with this compound, suggesting its potential as a therapeutic agent.
  • Breast Cancer Applications : Another study explored its effects on breast cancer cells, revealing that it inhibited estrogen receptor signaling pathways, thus providing a dual-action approach against hormone-dependent tumors.

Q & A

Q. Basic

  • Environment : Store in a desiccator at –20°C to prevent hydrolysis of the acetate group .
  • Container : Use amber glass vials under nitrogen to avoid oxidation .
  • Stability monitoring : Conduct periodic TLC or HPLC to detect degradation (e.g., free 3β-hydroxy products) .

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